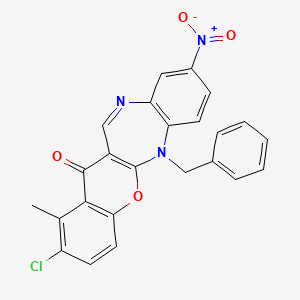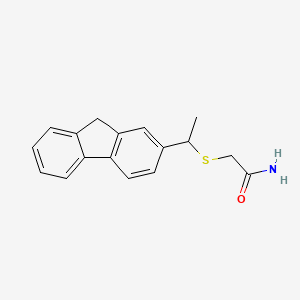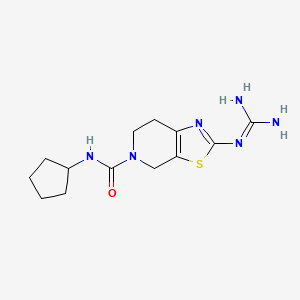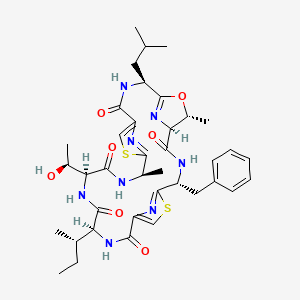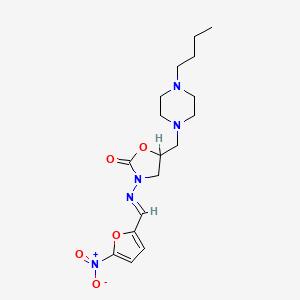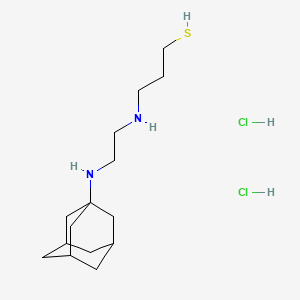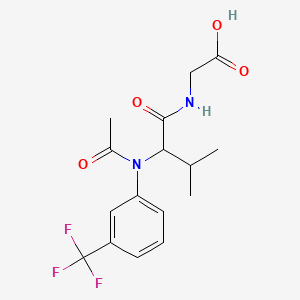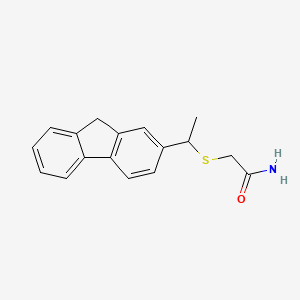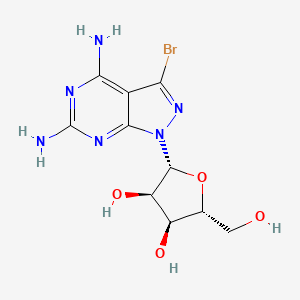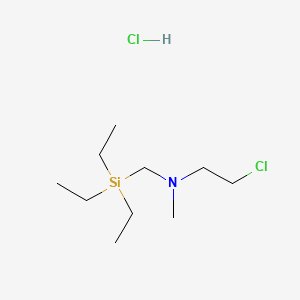
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride is a chemical compound with a complex structure that includes ethylamine, a chloro group, a methyl group, and a triethylsilylmethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride typically involves multiple steps. One common method includes the reaction of ethylamine with a chlorinating agent to introduce the chloro group. This is followed by the introduction of the N-methyl group through methylation reactions. The triethylsilylmethyl group is then added using silylation reactions, often involving triethylsilyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Silylation and Desilylation: The triethylsilylmethyl group can be added or removed.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Silylation: Triethylsilyl chloride and a base like pyridine.
Desilylation: Fluoride sources like tetra-n-butylammonium fluoride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethylamine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.
Biological Studies: Studied for its interactions with biological molecules and potential biochemical applications.
Industrial Chemistry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the triethylsilylmethyl group can protect reactive sites during synthesis. The compound’s effects are mediated through these chemical interactions, influencing the pathways and processes in which it is involved.
相似化合物的比较
Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- Ethanamine, 2-chloro-N,N-dimethyl-
- N-(2-Chloroethyl)dimethylamine hydrochloride
Uniqueness
Ethylamine, 2-chloro-N-methyl-N-(triethylsilylmethyl)-, hydrochloride is unique due to the presence of the triethylsilylmethyl group, which provides specific chemical properties and reactivity. This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required.
属性
CAS 编号 |
84584-72-5 |
|---|---|
分子式 |
C10H25Cl2NSi |
分子量 |
258.30 g/mol |
IUPAC 名称 |
2-chloro-N-methyl-N-(triethylsilylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H24ClNSi.ClH/c1-5-13(6-2,7-3)10-12(4)9-8-11;/h5-10H2,1-4H3;1H |
InChI 键 |
HEHSZFDTRPPAMH-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)CN(C)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


